molecular formula C13H18N2O3 B13961820 3-Amino-2-hydroxy-N-[(1R,2S)-2-hydroxycyclohexyl]benzamide CAS No. 464912-90-1

3-Amino-2-hydroxy-N-[(1R,2S)-2-hydroxycyclohexyl]benzamide

Cat. No.: B13961820
CAS No.: 464912-90-1
M. Wt: 250.29 g/mol
InChI Key: XPXUYJQXKXMGAS-MNOVXSKESA-N
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Description

3-Amino-2-hydroxy-N-[(1R,2S)-2-hydroxycyclohexyl]benzamide is a chemical compound with a complex structure that includes an amino group, a hydroxyl group, and a cyclohexyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-hydroxy-N-[(1R,2S)-2-hydroxycyclohexyl]benzamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzamide core, followed by the introduction of the amino and hydroxyl groups, and finally, the attachment of the cyclohexyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-hydroxy-N-[(1R,2S)-2-hydroxycyclohexyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The benzamide core can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the amino group can produce primary amines.

Scientific Research Applications

3-Amino-2-hydroxy-N-[(1R,2S)-2-hydroxycyclohexyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-2-hydroxy-N-[(1R,2S)-2-hydroxycyclohexyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biological pathways by binding to these targets, leading to changes in cellular functions. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-2-hydroxybenzamide
  • 2-Hydroxy-N-[(1R,2S)-2-hydroxycyclohexyl]benzamide
  • 3-Amino-N-[(1R,2S)-2-hydroxycyclohexyl]benzamide

Uniqueness

3-Amino-2-hydroxy-N-[(1R,2S)-2-hydroxycyclohexyl]benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of amino, hydroxyl, and cyclohexyl groups attached to a benzamide core makes it a versatile compound for various applications.

Properties

CAS No.

464912-90-1

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

3-amino-2-hydroxy-N-[(1R,2S)-2-hydroxycyclohexyl]benzamide

InChI

InChI=1S/C13H18N2O3/c14-9-5-3-4-8(12(9)17)13(18)15-10-6-1-2-7-11(10)16/h3-5,10-11,16-17H,1-2,6-7,14H2,(H,15,18)/t10-,11+/m1/s1

InChI Key

XPXUYJQXKXMGAS-MNOVXSKESA-N

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)NC(=O)C2=C(C(=CC=C2)N)O)O

Canonical SMILES

C1CCC(C(C1)NC(=O)C2=C(C(=CC=C2)N)O)O

Origin of Product

United States

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